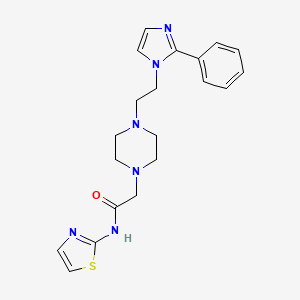

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

Description

This compound features a piperazine core substituted with a 2-phenylimidazole moiety via an ethyl linker and an acetamide group connected to a thiazol-2-yl ring. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous pathways in the literature .

Properties

IUPAC Name |

2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6OS/c27-18(23-20-22-7-15-28-20)16-25-11-9-24(10-12-25)13-14-26-8-6-21-19(26)17-4-2-1-3-5-17/h1-8,15H,9-14,16H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMROYLZVIQBORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates imidazole and thiazole moieties, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 296.41 g/mol. The structure features a piperazine ring, an imidazole group, and a thiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to interfere with microbial enzyme functions . The specific compound has been evaluated for its activity against various pathogens, showing promising results comparable to standard antibiotics.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Studies have demonstrated that compounds with thiazole moieties can induce apoptosis in cancer cells by modulating cell signaling pathways . The compound's structure suggests potential interactions with cellular targets involved in tumor growth regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, inhibiting enzymatic activity.

- Cell Cycle Disruption : Thiazole derivatives have been shown to affect cell cycle progression, leading to cell death in malignant cells.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole-thiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the tested compound exhibited an IC50 value of 5 µg/mL against S. aureus, demonstrating significant antibacterial activity compared to standard treatments.

Study 2: Antitumor Potential

In another investigation focused on anticancer properties, derivatives similar to the compound were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that these compounds induced apoptosis at concentrations as low as 10 µM, suggesting a strong potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Features

Key analogs share the piperazine-thiazole/imidazole scaffold but differ in substituents and linkers:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 28 ) may enhance binding to polar enzyme pockets, while bulky groups (e.g., benzo[d]thiazole in OMS14 ) could influence steric interactions.

- Linker Flexibility : Ethyl linkers (target compound) vs. oxoethyl chains (OMS14) may alter conformational flexibility and target engagement.

Physicochemical Properties

- Lower values (e.g., 269–270°C for compound 15 ) suggest enhanced lipophilicity.

- Spectral Data :

Q & A

What are the key considerations for optimizing synthetic routes to 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide in terms of yield and purity?

Level : Basic

Answer :

The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates and enhance reaction rates .

- Catalysts : Copper(I) iodide or palladium catalysts may improve coupling efficiency in heterocyclic ring formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., ethanol) ensures high purity (>95%) .

- Monitoring : TLC and HPLC are critical for tracking reaction progress and identifying byproducts .

How can researchers validate the structural integrity of 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide post-synthesis?

Level : Basic

Answer :

Comprehensive spectroscopic and analytical techniques are required:

- NMR spectroscopy : H and C NMR confirm the presence of key groups (e.g., piperazine protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragments .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

What methodologies are recommended for analyzing the compound’s binding affinity to biological targets, such as receptors or enzymes?

Level : Advanced

Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., histamine receptors). Docking scores and binding poses (e.g., hydrogen bonding with active-site residues) provide preliminary insights .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., values) .

- Radioligand displacement assays : Competitive binding studies using H-labeled ligands validate receptor affinity .

How should researchers address contradictory biological activity data across studies (e.g., varying IC50_{50}50 values)?

Level : Advanced

Answer :

Contradictions often arise from experimental variables:

- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Cell line variability : Use isogenic cell lines and validate target expression via Western blot .

- Data normalization : Include positive controls (e.g., known inhibitors) and report activity as mean ± SEM from triplicate experiments .

What strategies can be employed to elucidate the pharmacophore and structure-activity relationships (SAR) of this compound?

Level : Advanced

Answer :

- Scaffold modification : Synthesize analogs with substitutions on the phenyl (e.g., electron-withdrawing groups) or thiazole rings to assess impact on activity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with biological data .

- Fragment-based design : Test truncated versions (e.g., piperazine-free analogs) to identify essential moieties .

What in vitro and in vivo models are suitable for evaluating the compound’s potential as a CNS-targeting agent?

Level : Advanced

Answer :

- In vitro :

- In vivo :

How can researchers mitigate off-target effects during preclinical evaluation?

Level : Advanced

Answer :

- Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., histamine H1–H4, serotonin receptors) .

- CRISPR/Cas9 knockout models : Validate target specificity in cells lacking the gene of interest .

- Metabolomic profiling : LC-MS/MS identifies unintended metabolite interactions .

What analytical challenges arise in stability studies of this compound, and how can they be resolved?

Level : Advanced

Answer :

- Degradation pathways : Hydrolysis of the acetamide group or oxidation of the thiazole ring may occur. Accelerated stability studies (40°C/75% RH) identify degradation products .

- Analytical tools : Use UPLC-QTOF-MS to characterize degradants and optimize formulation (e.g., lyophilization for hygroscopic samples) .

What computational tools are recommended for predicting ADMET properties?

Level : Advanced

Answer :

How can researchers reconcile discrepancies between in silico predictions and experimental results?

Level : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.